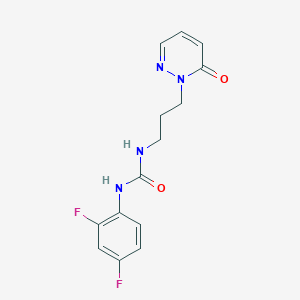

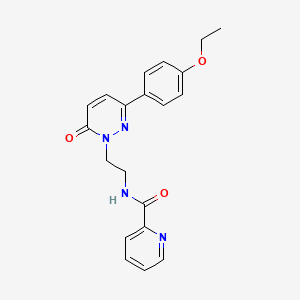

![molecular formula C12H14N6O3 B2437299 2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol CAS No. 577700-40-4](/img/structure/B2437299.png)

2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol” is a derivative of pyrimidine, which is a basic aromatic ring that is found in many important biomolecules, such as the bases in DNA .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups attached to the pyrimidine ring. For example, amino groups can act as bases or nucleophiles, and nitro groups can be reduced to amines .Scientific Research Applications

Synthesis and Chemical Transformations

Research on pyrimidine derivatives, including compounds similar to 2-[(4-Amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol, focuses on synthesizing various pyrimidine structures and exploring their chemical reactions. For instance, Inoue (1958) investigated the synthesis of thiazolo(5, 4-d) pyrimidines and related compounds, highlighting the versatility of pyrimidine derivatives in chemical transformations (Inoue, 1958).

Potential Anticancer Agents

The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, as investigated by Temple et al. (1983), demonstrates the potential of pyrimidine derivatives in developing anticancer agents. These compounds showed effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Nonlinear Optical Materials

Draguta et al. (2013) explored the co-crystallization of aminopyridines with 4-nitrophenol, resulting in materials with potential application in nonlinear optics. This research underscores the relevance of pyrimidine derivatives in the development of new materials for technological applications (Draguta et al., 2013).

Solubility and Physical Properties

Yao et al. (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents, providing valuable insights into the physical properties of similar pyrimidine compounds. Understanding solubility is crucial for the application of these compounds in different scientific and industrial contexts (Yao et al., 2017).

Environmental Biotransformation

Cheng et al. (1996) studied the anaerobic biotransformation of 2,4-dinitrotoluene with ethanol as the primary substrate. While this research does not directly involve this compound, it offers insights into the environmental degradation and transformation processes of related nitroaromatic compounds (Cheng et al., 1996).

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets through various mechanisms, such as aromatic nucleophilic substitution reactions .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a wide range of biological processes .

properties

IUPAC Name |

2-[(4-amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c13-10-9(18(20)21)11(15-8-4-2-1-3-5-8)17-12(16-10)14-6-7-19/h1-5,19H,6-7H2,(H4,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEBGQZWXDUJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)

![7-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B2437219.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437226.png)

![Ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2437231.png)

![benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate](/img/structure/B2437234.png)

![Tert-butyl N-[(1-methyl-2-oxocyclopentyl)methyl]carbamate](/img/structure/B2437237.png)